ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E)-2-piperidin-3-ylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h6,10H,2-5,7H2,1H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYRQDPJLVARKM-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720997 | |
| Record name | Ethyl (2E)-(piperidin-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358679-89-6 | |
| Record name | Ethyl (2E)-(piperidin-3-ylidene)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of Ethyl 2 3 Piperidinylidene Acetate
Reactions Involving the Exocyclic Carbon-Carbon Double Bond
The exocyclic C=C double bond, being in conjugation with the ester's carbonyl group, is electron-deficient. This characteristic makes it susceptible to attack by nucleophiles and primes it for participation in reduction and cycloaddition reactions.
Nucleophilic and Electrophilic Addition Reactions
The electron-withdrawing nature of the adjacent ester group polarizes the double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack in a Michael-type or conjugate addition. While specific studies on ethyl 2-(3-piperidinylidene)acetate are not extensively documented, the reactivity can be inferred from analogous α,β-unsaturated systems like (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters. In reactions with these similar compounds, carbanions such as acetone (B3395972) enolates can act as nucleophiles. researchgate.net The addition of a nucleophile to the β-position of the double bond results in the formation of a new carbon-carbon bond and a saturated piperidine (B6355638) derivative.
The reaction is often catalyzed by a base, such as morpholine, or by a Lewis acid like aluminum oxide, which can activate the substrate. researchgate.net For example, the reaction of similar ylidene-acetic acid esters with dry acetone in the presence of aluminum oxide has been shown to yield an addition product. researchgate.net
Table 1: Representative Conditions for Nucleophilic Addition to Analogous α,β-Unsaturated Esters
| Substrate | Nucleophile | Catalyst/Conditions | Product Type |
|---|---|---|---|
| (E)-(2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters | Acetone | Aluminum Oxide, 70°C | Michael Addition Product researchgate.net |
Electrophilic addition to the double bond is less common due to its electron-deficient character but could potentially occur under specific conditions with highly reactive electrophiles.
Reduction Pathways (e.g., Catalytic Hydrogenation)
The exocyclic double bond can be readily reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for such reductions include palladium (Pd), platinum (Pt), and nickel (Ni). illinois.edu The reaction would convert this compound into ethyl 2-(piperidin-3-yl)acetate, saturating the exocyclic double bond. nih.gov
The ease of reduction generally correlates inversely with the degree of substitution on the double bond. illinois.edu Given that the double bond in the title compound is trisubstituted, the conditions would likely be mild to moderate. The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereochemical outcome of the reaction, potentially leading to different diastereomers of the product. illinois.edu For instance, access of the substrate to the catalyst surface is a key factor that influences stereochemistry. illinois.edu
Table 2: Typical Catalysts for Olefin Hydrogenation
| Catalyst | Common Applications & Notes |
|---|---|
| Palladium (Pd) on Carbon | Highly active and commonly used for C=C bond reduction. Bond migration prior to reduction can be more common with Pd. illinois.edu |
| Platinum (Pt) Oxide (PtO₂) | Effective for a wide range of functional groups, including olefins. illinois.edu |
Cycloaddition Reactions (e.g., [3+2] Annulation)
The electron-deficient double bond of this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions, such as a [3+2] annulation. uchicago.edu This type of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. youtube.com
Potential 1,3-dipoles that could react with the title compound include nitrones, azides, and diazoalkanes like ethyl diazoacetate. uchicago.edunih.gov For example, the reaction of 2-methylene-1,3-dicarbonyl compounds with ethyl diazoacetate is known to produce stable 4,5-dihydro-1H-pyrazole derivatives in good yields. nih.govresearchgate.net A similar reaction with this compound would be expected to yield a spirocyclic pyrazoline derivative, where the new five-membered ring is attached at the 3-position of the piperidine ring. These reactions are valuable for constructing complex heterocyclic systems. researchgate.net
The Robinson annulation is another type of ring-forming reaction that begins with a Michael addition, which could potentially involve this compound as the Michael acceptor. uliege.belibretexts.org This is a two-step process that combines a Michael reaction with an intramolecular aldol (B89426) reaction to create a new six-membered ring. libretexts.orgscribd.com
Reactions of the Ethyl Ester Functionality
The ethyl ester group is another key reactive site in the molecule, primarily susceptible to nucleophilic acyl substitution reactions.
Hydrolysis under Acidic and Basic Conditions
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (3-piperidinylidene)acetic acid, under either acidic or basic conditions. researchgate.net
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the ester undergoes hydrolysis. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, and subsequent elimination of ethanol (B145695). This reaction is reversible.
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), leads to irreversible hydrolysis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to eliminate the ethoxide ion. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. redalyc.org
The general principles of ester hydrolysis are well-established, with the base-catalyzed pathway being generally more efficient and irreversible. researchgate.net
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with a different alcohol (e.g., methanol (B129727) or isopropanol) in the presence of a catalyst like sulfuric acid or sodium methoxide (B1231860) would result in the formation of the corresponding methyl or isopropyl ester. scielo.br
Studies on the transesterification of ethyl acetate (B1210297) with glycerol (B35011) have shown that both homogeneous acid catalysts (like H₂SO₄) and heterogeneous solid acid catalysts (like Amberlyst resins) are effective. scielo.br The reaction involves the protonation of the carbonyl group, followed by nucleophilic attack from the new alcohol, leading to a tetrahedral intermediate that eliminates ethanol to form the new ester. scielo.br
Table 3: Catalysts for Transesterification of Ethyl Esters
| Catalyst Type | Example | Conditions |
|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux with excess alcohol scielo.br |
| Heterogeneous Acid | Amberlyst-15 Resin | Reflux with excess alcohol scielo.br |
Amidation and Other Carboxylic Acid Derivative Formations
The ester functional group in this compound is a key site for transformation into other carboxylic acid derivatives, most notably amides. This conversion typically proceeds via a two-step sequence involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amidation.
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-(3-piperidinylidene)acetic acid. Acid-catalyzed hydrolysis is a reversible reaction, often requiring a large excess of water to drive the equilibrium towards the carboxylic acid product. pressbooks.pub Conversely, base-promoted hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt, which is then protonated in a separate step to give the free carboxylic acid. pressbooks.pub
Amidation: The resulting 2-(3-piperidinylidene)acetic acid can be converted to a variety of amides. Direct reaction of the carboxylic acid with an amine is possible but often requires high temperatures and results in the formation of water as a byproduct. organic-chemistry.org More commonly, the carboxylic acid is first activated to facilitate amide bond formation under milder conditions. Common activating agents include thionyl chloride to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). organic-chemistry.orgncert.nic.in
Alternatively, direct amidation of the parent ester can be achieved by heating with an amine, though this can be a slow process. ncert.nic.in Catalytic methods, employing Lewis acids or other promoters, have been developed to facilitate the direct conversion of esters to amides under more practical conditions. mdpi.comresearchgate.net
Table 1: Potential Carboxylic Acid Derivative Formations
| Starting Material | Reagents/Conditions | Product | Reaction Type |
|---|---|---|---|
| This compound | 1. NaOH (aq), Heat2. H3O+ | 2-(3-Piperidinylidene)acetic acid | Saponification |
| 2-(3-Piperidinylidene)acetic acid | SOCl2, then R2NH | N,N-Dialkyl-2-(3-piperidinylidene)acetamide | Amidation via Acyl Chloride |
| 2-(3-Piperidinylidene)acetic acid | R2NH, DCC | N,N-Dialkyl-2-(3-piperidinylidene)acetamide | Amidation (Coupling) |
Transformations at the Piperidine Nitrogen Atom
The secondary amine within the piperidine ring is a nucleophilic center and a key site for functionalization. libretexts.org
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. ncert.nic.in This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. msu.edu The reaction typically produces a hydrohalic acid byproduct, which can protonate the starting amine, slowing the reaction. Therefore, a base such as potassium carbonate (K2CO3) or a non-nucleophilic tertiary amine like N,N-diisopropylethylamine (Hünig's base) is often added to scavenge the acid and drive the reaction to completion. msu.eduresearchgate.net The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or DMF being common. researchgate.net It has been noted that for some piperidine derivatives, alkylation can proceed with stereoselectivity, favoring the introduction of the new alkyl group to a specific face of the piperidine ring. acs.org
N-Acylation: Primary and secondary amines readily react with acid chlorides and anhydrides in a process known as acylation to form amides. ncert.nic.in In the case of this compound, treatment with an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)2O) would yield the corresponding N-acyl derivative. Similar to N-alkylation, these reactions generate an acid byproduct (HCl or a carboxylic acid), and a base like pyridine (B92270) is often used to neutralize it and shift the equilibrium toward the product. ncert.nic.in
Table 2: N-Alkylation and N-Acylation Reactions
| Reaction Type | Reagent | Base/Solvent | Product |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., CH3I, BnBr) | K2CO3 / Acetonitrile | ETHYL 2-(1-Alkyl-3-piperidinylidene)acetate |
| N-Acylation | Acyl chloride (e.g., CH3COCl) | Pyridine / DCM | ETHYL 2-(1-Acyl-3-piperidinylidene)acetate |
Heterocyclic Ring Transformations and Rearrangements
The piperidine ring, while generally stable, can undergo transformations such as ring expansion or contraction under specific conditions.
Ring Expansion: One notable method for ring expansion is the Tiffeneau–Demjanov rearrangement. wikipedia.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a larger cyclic ketone. wikipedia.orgnumberanalytics.com For this compound, this would require several synthetic steps to create the necessary amino alcohol precursor on the piperidine ring. Other studies have demonstrated that certain β-acyl piperidine derivatives can undergo an unexpected ring expansion to a hexahydroazocine ring when treated with acetylenecarboxylic acid esters. consensus.app Furthermore, palladium-catalyzed rearrangements of 2-vinyl piperidines have been shown to efficiently produce seven- and eight-membered azocane (B75157) rings. chemrxiv.org
Ring Contraction: Ring contraction of piperidine derivatives to form pyrrolidines has also been reported. These methods often involve complex, multi-step sequences, such as photo-mediated reactions of α-acylated piperidines or silver-mediated deconstructive bromination followed by intramolecular C-N bond formation. nih.gov
Derivatization and Selective Functionalization Strategies
The dual presence of an enamine-like system and an α,β-unsaturated ester allows for a rich variety of functionalization reactions.
Introduction of Halogen and Pseudohalogen Groups
Halogenation of this compound can potentially occur at two primary locations: the α-carbon to the ester group or the vinylic carbon.
α-Halogenation: The α,β-unsaturated ester system can be halogenated at the α-position. A common method involves the addition of a hydrohalic acid (like HBr or HCl) across the double bond, followed by base-induced elimination of the dihalide intermediate to yield the α-halo-α,β-unsaturated ester. organic-chemistry.org Reagents like OXONE® in combination with hydrohalic acids can generate the halogen in situ for this purpose. organic-chemistry.org
Vinylic Halogenation: The enamine character of the molecule makes the vinylic carbon (the α-carbon of the original enamine) nucleophilic. masterorganicchemistry.com Reaction with electrophilic halogen sources (e.g., Cl2, Br2, I2) can lead to halogenation at this position. wikipedia.org This reaction typically forms a haloiminium salt intermediate, which can then be hydrolyzed. wikipedia.org The presence of the electron-withdrawing ester group, however, deactivates the double bond compared to a simple enamine, potentially requiring specific conditions.
Table 3: Potential Halogenation Reactions
| Reaction | Reagent | Probable Site of Attack | Product Type |
|---|---|---|---|
| α-Halogenation | 1. OXONE®, HBr2. Et3N | α-Carbon to Ester | ETHYL 2-Bromo-2-(3-piperidinylidene)acetate |
Functionalization with Other Electrophiles and Nucleophiles
The conjugated system of this compound is susceptible to attack by both electrophiles and nucleophiles.
Reactions with Electrophiles (Stork Enamine Reaction): The molecule's enamine-like structure makes the α-carbon (relative to the piperidine ring) nucleophilic. masterorganicchemistry.com This allows it to participate in reactions analogous to the Stork enamine synthesis. libretexts.orglibretexts.org
Alkylation: Reaction with reactive alkyl halides (such as allyl, benzyl, or propargyl halides) would be expected to introduce an alkyl group at the α-carbon. wikipedia.org The reaction proceeds through an iminium salt intermediate, which is subsequently hydrolyzed to yield the final alkylated product. wikipedia.orglibretexts.org
Acylation: Similarly, reaction with acyl chlorides provides an effective route to 1,3-dicarbonyl compounds after hydrolysis of the intermediate. wikipedia.orgyoutube.com This is known as the Stork enamine acylation. youtube.com
Reactions with Nucleophiles (Michael Addition): The β-carbon of the α,β-unsaturated ester system is electrophilic and thus susceptible to conjugate addition, also known as the Michael addition. nih.gov A wide range of nucleophiles, including amines, thiols, and stabilized carbanions (like those from ethyl acetoacetate), can add to this position. nih.govntu.edu.sgtamu.edu This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov
Table 4: Functionalization with Electrophiles and Nucleophiles
| Reaction Type | Reagent | Site of Attack | Intermediate/Product |
|---|---|---|---|
| Stork Alkylation | Allyl bromide | α-Carbon | α-Allyl-substituted piperidinone (after hydrolysis) |
| Stork Acylation | Acetyl chloride | α-Carbon | 1,3-Diketone (after hydrolysis) |
| Michael Addition | Diethylamine | β-Carbon | Ethyl 3-(diethylamino)-2-(piperidin-3-yl)acetate |
Mechanistic Investigations of Reactions Involving Ethyl 2 3 Piperidinylidene Acetate
Elucidation of Reaction Pathways and Intermediates
Comprehensive studies detailing the specific reaction pathways and intermediates of ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE are not readily found in the surveyed literature. However, based on its structure as an α,β-unsaturated ester with a piperidine (B6355638) ring, several general reaction pathways can be postulated.
One potential pathway involves the Michael addition to the electrophilic β-carbon of the ester. In this scenario, a nucleophile would attack the double bond, leading to the formation of a stabilized enolate intermediate. Subsequent protonation would yield the corresponding saturated piperidine derivative. The specific nature of the intermediate would be highly dependent on the attacking nucleophile and the reaction conditions.
Another plausible reaction pathway involves the hydrolysis of the ester functionality. Under acidic or basic conditions, the ester group can be cleaved to yield the corresponding carboxylic acid, 2-(3-PIPERIDINYLIDENE)ACETIC ACID , and ethanol (B145695). The intermediate in this reaction would be a tetrahedral carbonyl intermediate.
Kinetic Studies and Determination of Rate Laws
Specific kinetic studies and determined rate laws for reactions involving This compound are not described in the available search results. To establish a rate law for a reaction involving this compound, a series of experiments would be required where the concentration of the reactants is systematically varied, and the initial reaction rate is measured.
For a hypothetical reaction, such as the Michael addition of a nucleophile (Nu), the rate law might take the form:
Rate = k[this compound]^m[Nu]^n
Where 'k' is the rate constant, and 'm' and 'n' are the reaction orders with respect to each reactant. The determination of these orders would necessitate experimental data.
Characterization of Transition States and Activation Parameters
There is no specific information available in the searched literature regarding the characterization of transition states or the determination of activation parameters (such as activation energy, enthalpy, and entropy of activation) for reactions of This compound .
The characterization of a transition state is a complex process that often involves a combination of kinetic studies at different temperatures and computational modeling. The activation parameters provide insight into the energy profile of the reaction and the nature of the transition state. For instance, a large negative entropy of activation would suggest a highly ordered transition state, which is common in bimolecular reactions.
Influence of Catalysts, Solvents, and Additives on Reaction Mechanisms
While specific studies on the influence of catalysts, solvents, and additives on the reaction mechanisms of This compound are not available, general principles of organic chemistry can provide some insight.
Catalysts:
Acid Catalysis: In reactions such as ester hydrolysis or additions to the carbonyl group, an acid catalyst would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction.
Base Catalysis: A base catalyst could deprotonate a nucleophile, increasing its nucleophilicity, or in the case of ester hydrolysis, promote the formation of the hydroxide (B78521) ion for nucleophilic attack.
Phase-Transfer Catalysts: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst could be employed to transport a reactant from one phase to the other, thereby increasing the reaction rate.
Solvents: The choice of solvent can significantly impact reaction rates and mechanisms.
Polar Protic Solvents (e.g., ethanol, water): These solvents can solvate both cations and anions effectively and can participate in reactions as nucleophiles or proton sources. They are generally suitable for reactions involving charged intermediates.
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate cations but are less effective at solvating anions, which can make certain nucleophiles more reactive.
Nonpolar Solvents (e.g., hexane, toluene): These solvents are typically used for reactions involving nonpolar reactants and intermediates.
Additives: Additives can be used to influence the reaction in various ways. For example, a Lewis acid could be added to coordinate with the carbonyl oxygen, increasing the electrophilicity of the double bond for a Michael addition. The addition of a specific salt could alter the ionic strength of the solution, which can affect the rates of reactions involving charged species.
Applications in Advanced Organic Synthesis Using Ethyl 2 3 Piperidinylidene Acetate
Utilization as a Building Block for Complex Heterocyclic Systems
The unique arrangement of functional groups in ethyl 2-(3-piperidinylidene)acetate allows for its application in the synthesis of a variety of complex heterocyclic frameworks. The enamine's nucleophilicity and the ester's susceptibility to modification are key to its reactivity.
Synthesis of Substituted Piperidines and Piperidine-Fused Rings
This compound and its derivatives are effective precursors for constructing substituted piperidines and piperidine-fused ring systems. The enamine functionality allows for reactions with various electrophiles, leading to a diverse range of products.
A notable application involves the synthesis of (Z)-ethyl 3-(2-bromophenyl)-2-piperidin-2-ylidene propionate (B1217596), a derivative of this compound. This compound serves as a key intermediate in the preparation of fused 1,4-dihydroquinoline (B1252258) and quinolin-4-one derivatives. umich.edu The synthesis is achieved by reacting the enamine with o-bromobenzyl bromide in the presence of a base like sodium hydride. umich.edu
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| (Z)-Ethyl-2-piperidin-2-ylideneacetate | o-Bromobenzyl bromide | (Z)-Ethyl 3-(2-bromophenyl)-2-piperidin-2-ylidene propionate | Not Specified | umich.edu |
The resulting C-benzylated heterocyclic enamine can then undergo intramolecular cyclization to form the fused piperidine (B6355638) ring system.
Construction of Fused and Bridged Nitrogen Heterocycles
The reactivity of this compound extends to the construction of more complex fused and bridged nitrogen heterocycles. As a bis-nucleophile, it can react with bis-electrophiles to form polycyclic systems.
For instance, the derivative (Z)-ethyl 3-(2-bromophenyl)-2-piperidin-2-ylidene propionate can be used to synthesize fused 1,4-dihydroquinoline and quinolin-4-one derivatives. umich.edu This transformation highlights the potential of the piperidinylideneacetate scaffold in building complex nitrogen-containing polycycles. The general strategy involves the initial C-alkylation of the enamine followed by an intramolecular cyclization reaction.
The synthesis of bridged nitrogen heterocycles often involves intramolecular cyclization strategies. While direct examples using this compound are not prevalent in the literature, the functional groups present in the molecule are amenable to reactions that could lead to such structures. For example, modification of the piperidine nitrogen and subsequent intramolecular reactions could, in principle, lead to bridged systems.
Precursor to Quinolones and Other Polycyclic Compounds
The utility of this compound as a precursor to quinolones has been demonstrated through the synthesis of quinolin-4-one derivatives. umich.edu The synthesis of these polycyclic compounds relies on the versatile reactivity of the enamine functionality.
The process involves the reaction of a derivative of this compound with o-halobenzoic acid chlorides. umich.edu This reaction leads to the formation of a fused quinolin-4-one system. This method provides a pathway to complex polycyclic structures that are of interest in medicinal chemistry.
| Starting Material | Reagent | Product | Reference |
| (Z)-Ethyl 3-(2-bromophenyl)-2-piperidin-2-ylidene propionate | o-Halobenzoic acid chloride | Fused quinolin-4-one derivative | umich.edu |
Role in the Synthesis of Related Enantiopure Compounds
While direct asymmetric syntheses utilizing this compound as the starting material are not extensively documented, the synthesis of enantiopure piperidine derivatives is a well-established field. These methods often rely on the use of chiral catalysts or auxiliaries. A practical and scalable synthesis of ethyl (R)-piperidine-3-acetate has been achieved from 3-pyridylacetic acid, involving a kinetic resolution with an enantiopure mandelic acid. researchgate.net
The structure of this compound presents opportunities for enantioselective transformations. For example, the hydrogenation of the exocyclic double bond could be achieved using a chiral catalyst to yield enantiomerically enriched ethyl piperidine-3-acetate. Furthermore, asymmetric Michael additions to the double bond could introduce a new stereocenter with high enantioselectivity.
Intermediate in Multi-Step Total Synthesis of Complex Organic Molecules
This compound and its derivatives are valuable intermediates in the multi-step total synthesis of complex organic molecules, particularly alkaloids and other nitrogen-containing natural products. The piperidine core is a common motif in many biologically active compounds.
Stereoselective Synthesis Leveraging the this compound Scaffold
The this compound scaffold is well-suited for stereoselective synthesis. The exocyclic double bond and the adjacent stereogenic center in substituted derivatives provide handles for controlling the stereochemical outcome of reactions.
Stereoselective additions to the double bond are a primary strategy for introducing new stereocenters. For example, the Michael addition of nucleophiles to the α,β-unsaturated ester system can be rendered stereoselective through the use of chiral catalysts or by the influence of existing stereocenters on the piperidine ring. Research on the addition of enamines to nitro-2H-chromenes has demonstrated high stereoselectivity, yielding specific diastereomers. researchgate.net This principle can be extended to reactions involving the this compound scaffold.
Furthermore, the enamine itself can be used as a nucleophile in stereoselective reactions. The facial selectivity of the enamine can be controlled by a chiral auxiliary on the piperidine nitrogen or by a chiral catalyst, leading to the formation of enantiomerically enriched products.
| Reaction Type | Stereochemical Control | Potential Outcome |
| Michael Addition | Chiral catalyst or auxiliary | Diastereomerically or enantiomerically enriched substituted piperidines |
| Hydrogenation | Chiral catalyst | Enantiomerically enriched ethyl piperidine-3-acetate |
| Aldol (B89426) Reaction | Chiral catalyst or auxiliary | Stereocontrolled formation of new C-C bonds |
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation is a powerful tool in organic synthesis for the enantioselective reduction of prochiral olefins, ketones, and imines, often employing chiral transition metal catalysts. This method is crucial for the synthesis of enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.
Given the structure of this compound, it would be a prime candidate for asymmetric hydrogenation to produce chiral ethyl 2-(3-piperidyl)acetate, a valuable scaffold in medicinal chemistry. The reaction would involve the reduction of the exocyclic double bond, creating a stereocenter at the 3-position of the piperidine ring.
A thorough search of scientific databases for specific applications of asymmetric hydrogenation on this compound yielded no specific results. While the literature is rich with examples of asymmetric hydrogenation of analogous α,β-unsaturated esters and cyclic imines, no studies detailing the catalysts, reaction conditions, or achievable enantiomeric excess for this particular substrate could be identified.
Table 1: Asymmetric Hydrogenation of this compound
| Catalyst | Chiral Ligand | Solvent | H₂ Pressure | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| No data available | No data available | No data available | No data available | No data available | No data available | No data available | No data available |
Diastereoselective Transformations
Diastereoselective transformations are critical for controlling the relative stereochemistry of multiple stereocenters within a molecule. For a substrate like this compound, which could be functionalized at various positions on the piperidine ring, diastereoselective reactions would be essential for synthesizing specific stereoisomers.
Potential diastereoselective transformations could involve reactions at the double bond, the α-carbon of the ester, or the nitrogen atom, where a pre-existing stereocenter would direct the stereochemical outcome of a new stereocenter. However, a detailed review of the literature did not reveal any published research on diastereoselective transformations specifically involving this compound. There is no available data on reagents, reaction conditions, or diastereomeric ratios for such reactions.
Table 2: Diastereoselective Transformations of this compound
| Reaction Type | Reagent(s) | Catalyst/Auxiliary | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| No data available | No data available | No data available | No data available | No data available | No data available | No data available | No data available |
Chiral Auxiliary and Organocatalytic Approaches
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis, where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. Similarly, organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for enantioselective transformations.
This compound could theoretically be employed in reactions utilizing chiral auxiliaries attached to the piperidine nitrogen or in organocatalytic reactions, for instance, in conjugate additions to the α,β-unsaturated ester. A biomimetic organocatalytic asymmetric synthesis has been reported for 2-substituted piperidine-type alkaloids, demonstrating the potential of such approaches in the synthesis of piperidine derivatives. nih.gov
Despite the potential, no specific studies were found that describe the use of this compound in conjunction with chiral auxiliaries or as a substrate in organocatalytic reactions. Consequently, there is no data on the effectiveness of different chiral auxiliaries or organocatalysts, nor on the stereochemical outcomes of such reactions.
Table 3: Chiral Auxiliary and Organocatalytic Approaches with this compound
| Approach | Chiral Auxiliary/Organocatalyst | Reaction Type | Solvent | Temperature (°C) | Stereoselectivity (ee/d.r.) | Yield (%) | Reference |
| No data available | No data available | No data available | No data available | No data available | No data available | No data available | No data available |
Theoretical and Computational Studies of Ethyl 2 3 Piperidinylidene Acetate
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of molecules. These calculations help in understanding the distribution of electrons and identifying regions of a molecule that are likely to be involved in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a large HOMO-LUMO gap implies high stability. For instance, in a study of pyrazole (B372694) derivatives, the HOMO-LUMO energy gap was calculated to be 4.3318 eV, indicating good kinetic stability for that particular compound.
For ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE, a FMO analysis would involve calculating the energies of its HOMO and LUMO. The distribution of these orbitals would show where the molecule is most likely to donate or accept electrons. The HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atom and the double bond, while the LUMO would be centered on electron-deficient areas.
Interactive Table: Key Concepts in FMO Analysis
| Concept | Description | Relevance to Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost molecular orbital that contains electrons. | Represents the ability to donate electrons (nucleophilicity). Higher energy often means greater reactivity. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that does not contain electrons. | Represents the ability to accept electrons (electrophilicity). Lower energy often means greater reactivity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap indicates high chemical reactivity and polarizability. A large gap indicates high kinetic stability. |
Currently, specific HOMO-LUMO energy values for this compound are not available in the surveyed literature.
Electrostatic Potential Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. molbase.com These maps are invaluable for predicting how molecules will interact, as they highlight regions of positive and negative electrostatic potential. MEPs are calculated by placing a hypothetical positive "test" charge at various points on the electron density surface of the molecule and calculating the potential energy.
The map is color-coded to indicate charge distribution:
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen of the ester group and the lone pair of the piperidine (B6355638) nitrogen, indicating these are sites for electrophilic interaction. Positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton of the piperidine ring.
While specific MEP diagrams for this compound are not published, studies on similar heterocyclic compounds confirm this approach. For example, in analyses of other nitrogen-containing heterocycles, the nitrogen atoms consistently appear as sites of negative potential, identifying them as key binding sites.
Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness)
Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative measure than qualitative analysis alone.
Key reactivity descriptors include:
These parameters are crucial for comparing the reactivity of different compounds. A theoretical study on this compound would involve calculating these values to predict its stability and propensity for electrophilic or nucleophilic reactions. Without published FMO energy values, these descriptors for the title compound cannot be provided.
Interactive Table: Definitions of Global Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value indicates high stability and low reactivity. |
| Chemical Softness (S) | 1 / η | High value indicates low stability and high reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Indicates the capacity to accept electrons (electrophilic character). |
Computational Modeling of Reaction Mechanisms and Energetics
Computational modeling is a powerful tool for elucidating the step-by-step pathway of a chemical reaction. It allows for the characterization of transient structures like transition states and the calculation of energy changes along the reaction coordinate.
A comprehensive literature search did not yield any studies on the computational modeling of reaction mechanisms specifically involving this compound.
Transition State Characterization and Energy Barrier Calculations
A transition state (TS) is a high-energy, unstable configuration that a molecule passes through as it transforms from a reactant to a product. Characterizing the geometry and energy of the TS is essential for understanding a reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.
For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational chemists would model the proposed mechanism. They would use algorithms to locate the transition state structure on the potential energy surface and perform frequency calculations to confirm it (a TS has exactly one imaginary frequency). This would yield the energy barrier for the reaction, providing insight into its feasibility and rate.
Reaction Pathway Mapping and Intermediate Stability
Reaction pathway mapping involves identifying all reactants, intermediates, transition states, and products along a proposed reaction coordinate. By calculating the energy of each species, a potential energy surface diagram can be constructed. This diagram provides a visual representation of the entire reaction, showing the relative stability of any intermediates and the energy barriers between steps.
For example, in a multi-step synthesis, there may be several intermediates. Computational analysis can determine the relative energies of these intermediates, helping to understand whether they are stable enough to be isolated or if they are transient species. This information is critical for optimizing reaction conditions and predicting potential byproducts. No such reaction pathway maps or studies on intermediate stability are currently published for this compound.
Conformational Analysis and Tautomerism Studies Relevant to Reactivity
The reactivity and interaction of this compound with biological targets are intrinsically linked to its three-dimensional structure and the potential for isomeric forms. Computational chemistry provides powerful tools to explore these aspects through conformational analysis and the study of tautomerism.
Conformational Analysis:
The conformational landscape of this compound is primarily defined by the piperidine ring puckering, the geometry of the exocyclic double bond, and rotation around the single bonds of the ethyl acetate (B1210297) substituent.
The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of the exocyclic double bond introduces planarity at the C3 position, which can distort the classic chair geometry. The nitrogen atom of the piperidine ring can exist in two stereochemical states, with the lone pair of electrons being either axial or equatorial. Furthermore, the substituent at the nitrogen can influence the ring's conformational preference.
A significant aspect of the molecule's geometry is the E/Z isomerism around the C=C double bond. The relative stability of the (E)- and (Z)-isomers will dictate the predominant form in a given environment and can have a profound impact on the molecule's shape and, consequently, its reactivity.
The ethyl acetate moiety also contributes to the conformational diversity through rotation around the C-C and C-O single bonds. These rotations give rise to different spatial arrangements of the ester group relative to the piperidine ring.
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be employed to calculate the potential energy surface of the molecule and identify the low-energy conformers. These calculations can provide insights into the relative populations of different conformers at thermal equilibrium.
Interactive Data Table: Key Conformational Features of this compound
| Feature | Description | Potential Impact on Reactivity |
| Piperidine Ring Conformation | The piperidine ring can adopt various puckered conformations, with the chair and twist-boat forms being the most common. The presence of the exocyclic double bond can lead to a flattened chair or an envelope-like conformation. | The orientation of the piperidine ring affects the spatial presentation of the ethyl acetate group and the nitrogen lone pair, influencing interactions with other molecules. |
| E/Z Isomerism | The molecule can exist as either the (E) or (Z) isomer due to the restricted rotation around the C=C double bond. | The different spatial arrangement of the ethyl acetate group in the E and Z isomers can lead to significant differences in steric hindrance and the ability to fit into a binding site. |
| Ethyl Acetate Group Rotation | Rotation around the C-C and C-O single bonds of the ethyl acetate group leads to various rotamers. | The orientation of the carbonyl group and the ethyl chain can affect the molecule's polarity, solubility, and hydrogen bonding capabilities. |
Tautomerism Studies:
This compound, being an α,β-unsaturated ester, can theoretically exist in equilibrium with its enol tautomer. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. quora.com
In the case of this compound, a proton from the carbon atom adjacent to the ester group (the α-carbon of the original acetate) could migrate to the carbonyl oxygen, forming an enol. However, for simple esters, the keto form is generally much more stable, and the concentration of the enol tautomer at equilibrium is typically very low. quora.com
Despite their low population, enol tautomers can be important reactive intermediates. The enol form is nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.com
Furthermore, in the presence of a base, the proton on the nitrogen atom can be removed, leading to the formation of an enolate-like species, which would exhibit enhanced nucleophilicity. The extended conjugation in α,β-unsaturated systems can also lead to vinylogous reactivity, where reactions occur at the γ-position. stackexchange.comechemi.com
Computational studies can be utilized to estimate the relative energies of the keto and enol tautomers, providing insight into the equilibrium constant of the tautomerization reaction. These calculations can also model the transition states for the interconversion, shedding light on the reaction mechanism and kinetics.
Spectroscopic Property Prediction (as an aid for structural research)
The prediction of spectroscopic properties through computational methods is a valuable tool in the structural elucidation of novel compounds. For this compound, predicting its Nuclear Magnetic Resonance (NMR) spectra can aid in the confirmation of its synthesis and the assignment of its stereochemistry. netlify.app
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum of this compound is expected to show characteristic signals for the piperidine ring protons, the vinylic proton, and the ethyl group protons. The chemical shifts and coupling patterns of these protons would be influenced by the molecule's conformation and the electronic environment.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Ethyl (CH₃) | 1.2 - 1.4 | Triplet | Coupled to the ethyl CH₂ group. |
| Ethyl (CH₂) | 4.0 - 4.3 | Quartet | Coupled to the ethyl CH₃ group. |
| Piperidine (CH₂) | 2.5 - 3.5 | Multiplets | Complex splitting patterns due to coupling with adjacent protons. |
| Vinylic (C=CH) | 5.5 - 6.0 | Singlet or Doublet | The chemical shift and multiplicity will depend on the E/Z configuration and coupling to adjacent protons. |
| Piperidine (NH) | 1.5 - 3.0 | Broad Singlet | The chemical shift can vary depending on the solvent and concentration. |
Predicted ¹³C NMR Spectral Data:
The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the ester and the carbons of the double bond are expected to be the most downfield signals.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| Ethyl (CH₃) | 14 - 16 | |
| Ethyl (CH₂) | 60 - 62 | |
| Piperidine (CH₂) | 25 - 50 | Multiple signals are expected for the non-equivalent piperidine carbons. |
| Vinylic (=CH) | 115 - 125 | |
| Vinylic (=C) | 140 - 150 | |
| Carbonyl (C=O) | 165 - 175 |
Computational methods, particularly DFT, can be used to calculate NMR chemical shifts with a reasonable degree of accuracy. These calculations involve optimizing the geometry of the molecule and then computing the magnetic shielding tensors for each nucleus. By comparing the predicted spectra of different possible isomers (e.g., E vs. Z) with experimental data, the correct structure can be confidently assigned.
Analytical Methodologies for Research on Ethyl 2 3 Piperidinylidene Acetate
Spectroscopic Characterization Techniques for Reaction Products and Intermediates
Spectroscopy is an indispensable tool in organic chemistry for elucidating the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can map out the connectivity of atoms and identify the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. azom.com It provides detailed information about the carbon-hydrogen framework of a compound. azom.com For ETHYL 2-(3-PIPERIDINYLIDENE)ACETATE, both ¹H and ¹³C NMR are employed to confirm its structure.
¹H NMR: This technique identifies the different chemical environments of hydrogen atoms (protons). The spectrum would show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), the vinylic proton (=CH-), and the protons on the piperidine (B6355638) ring. bris.ac.ukyoutube.com The chemical shift (δ, in ppm), integration (relative number of protons), and splitting pattern (multiplicity) of each signal are key to assigning protons to their positions in the molecule. rsc.org
¹³C NMR: This spectrum reveals the number of distinct carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ester, the two carbons of the C=C double bond, the carbons of the ethyl group, and the carbons within the piperidine ring.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates protons with the carbons to which they are directly attached. This data provides unambiguous confirmation of the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Ester C=O | - | - | ~166 |
| Vinylic C= | - | - | ~160 |
| Vinylic =CH | ~5.7 | Singlet (s) | ~90 |
| Ester O-CH₂ | ~4.1 | Quartet (q) | ~60 |
| Piperidine C-2, C-4 | ~3.3, ~2.4 | Multiplet (m) | ~45-55 |
| Piperidine C-5 | ~1.7 | Multiplet (m) | ~25-35 |
| Piperidine C-6 | ~3.1 | Multiplet (m) | ~45-55 |
| Ester -CH₃ | ~1.2 | Triplet (t) | ~14 |
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This allows for the determination of the exact molecular formula, distinguishing it from other formulas with the same nominal mass. For this compound (C₉H₁₅NO₂), HRMS would be used to verify its elemental composition by comparing the experimentally measured mass with the theoretically calculated mass. researchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion, often the protonated species [M+H]⁺.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |
|---|---|---|---|
| [M+H]⁺ | C₉H₁₆NO₂⁺ | 170.1176 | 170.1176 ± 0.0005 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key structural features. The most prominent peaks would be the strong C=O stretch of the ester group and the C=C stretch of the enamine system. rsc.orgathabascau.ca The presence of an N-H bond in the piperidine ring would also give a characteristic absorption.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (Wavenumber, cm⁻¹) | Intensity |
|---|---|---|---|
| Amine | N-H stretch | ~3300-3400 | Medium |
| Alkyl C-H | C-H stretch | ~2850-2960 | Medium-Strong |
| Ester Carbonyl | C=O stretch | ~1710-1730 | Strong, Sharp |
| Alkene (Enamine) | C=C stretch | ~1640-1660 | Medium |
| Ester C-O | C-O stretch | ~1240 | Strong |
Chromatographic Separation and Purity Assessment in Research Contexts
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov In the context of research on this compound, it is essential for monitoring reaction progress, purifying the final product, and assessing its purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to qualitatively monitor the progress of a chemical reaction. ukessays.com A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable mobile phase (a solvent or mixture of solvents). ukessays.com Different components of the mixture travel up the plate at different rates, allowing for the visualization of starting materials, intermediates, and products as distinct spots. amazonaws.com By comparing the reaction mixture's TLC profile to that of the starting material, a researcher can determine when the reaction is complete.
Table 4: Example of TLC for Reaction Monitoring
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ aluminum plates hu-berlin.de |
| Mobile Phase | A mixture of a non-polar and a polar solvent, e.g., Hexane:Ethyl Acetate (B1210297) (e.g., 7:3 v/v) jppres.com |
| Visualization | UV light (254 nm) or chemical staining (e.g., potassium permanganate) rsc.org |
| Analysis | Disappearance of starting material spot and appearance of product spot (with a different Rf value) indicates reaction progression. |
Column chromatography is the primary method for purifying and isolating compounds in a research setting on a preparative scale. orgsyn.org For this compound, flash column chromatography is typically employed. amazonaws.comorgsyn.org In this technique, the crude reaction mixture is loaded onto a glass column packed with a stationary phase, most commonly silica gel. researchgate.net A solvent system (eluent), similar to that developed using TLC, is then passed through the column under positive pressure. orgsyn.org The components of the mixture separate based on their differential adsorption to the silica gel, allowing the desired product to be collected in pure fractions. The purity of the collected fractions is then often re-checked by TLC.
Table 5: Typical Parameters for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel (e.g., 230-400 mesh) orgsyn.org |
| Mobile Phase (Eluent) | Gradient or isocratic elution with a solvent system like Heptane/Ethyl Acetate or Dichloromethane/Methanol (B129727) nih.gov |
| Loading Method | The crude product is dissolved in a minimum amount of solvent and loaded onto the column. |
| Fraction Collection | Eluent is collected in sequential fractions (e.g., in test tubes). |
| Analysis | Fractions are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated. researchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and resolving the enantiomers of "this compound". Given the structure of the molecule, which contains a chiral center at the 3-position of the piperidine ring, both achiral and chiral HPLC methods are essential.
For routine purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates the target compound from any starting materials, byproducts, or degradation products based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.
Chiral analysis, which is critical for distinguishing between the enantiomers of "this compound", often requires a more specialized approach. Since the piperidine moiety may lack a strong chromophore for UV detection, a pre-column derivatization step can be utilized. nih.govresearchgate.net This involves reacting the compound with a chiral derivatizing agent that introduces a chromophore, allowing for sensitive UV detection and the formation of diastereomers that can be separated on a standard achiral column. Alternatively, direct chiral separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for the enantioseparation of a broad range of chiral compounds. nih.gov For piperidine derivatives specifically, columns like Chiralpak AD-H have proven effective. nih.gov
A proposed set of HPLC conditions for both purity and chiral analysis is presented in the interactive data table below.
| Parameter | Purity Analysis (RP-HPLC) | Chiral Analysis (Chiral HPLC) |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralpak AD-H (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (Gradient) | Isocratic mixture (e.g., n-Hexane:Isopropanol with 0.1% Diethylamine) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 210-230 nm) | UV at an appropriate wavelength (e.g., 220-260 nm after derivatization if necessary) nih.govgoogle.com |
| Column Temperature | Ambient or controlled (e.g., 30 °C) | Controlled (e.g., 25 °C) |
| Injection Volume | 10 µL | 10 µL |
X-ray Crystallography for Absolute Structure Determination of Derivatives
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule, including its absolute stereochemistry. nih.gov For "this compound", obtaining a single crystal of a suitable derivative is a common strategy to facilitate this analysis. The process involves synthesizing a crystalline derivative, often through salt formation with a chiral acid or by introducing a heavy atom to aid in phase determination.
The fundamental steps for absolute structure determination via X-ray crystallography are as follows:
Synthesis and Crystallization: A chemically stable, solid derivative of "this compound" is synthesized. This derivative is then carefully crystallized from a suitable solvent system to obtain high-quality single crystals.
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of thousands of reflections, is recorded by a detector as the crystal is rotated.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the positions of the atoms are determined. The structural model is refined to best fit the experimental data.
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined by analyzing the anomalous dispersion effects of the X-ray scattering, especially if a heavy atom is present in the structure. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.
The successful application of X-ray crystallography to various piperidine-containing compounds has been widely reported, confirming its utility for elucidating the precise stereochemical features of such molecules. nih.gov
| Crystallographic Parameter | Typical Data for a Piperidine Derivative |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Resolution (Å) | Typically < 1.0 |
| R-factor | < 0.05 for a well-refined structure |
| Flack Parameter | Close to 0 for correct absolute structure assignment |
Advanced Techniques for Kinetic Monitoring and In-Situ Reaction Analysis
To gain a deeper understanding of the formation of "this compound", advanced spectroscopic techniques can be employed for real-time, in-situ monitoring of the reaction. These methods provide valuable kinetic data and insights into reaction mechanisms without the need for frequent sampling and offline analysis.
In-Situ Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is a powerful technique for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. nih.govmanchester.ac.ukresearchgate.netyoutube.com An attenuated total reflectance (ATR) probe is inserted directly into the reaction vessel, allowing for the continuous collection of infrared spectra. For the synthesis of "this compound", which is often prepared via a Horner-Wadsworth-Emmons or similar olefination reaction, in-situ FTIR can monitor the disappearance of the carbonyl stretch of the starting piperidinone and the appearance of the C=C and ester carbonyl stretches of the product. This allows for the determination of reaction rates, endpoints, and the potential detection of transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be adapted for kinetic studies. ox.ac.ukcolostate.edunih.gov By acquiring NMR spectra at regular intervals during the reaction, the change in concentration of key species can be quantified by integrating their characteristic signals. This technique provides detailed structural information about the species present in the reaction mixture over time. For the synthesis of "this compound", ¹H NMR could be used to monitor the disappearance of the phosphonate (B1237965) reagent and the appearance of the vinylic proton of the product.
The data obtained from these in-situ techniques can be used to construct concentration-time profiles for the various components of the reaction, from which kinetic parameters such as reaction order and rate constants can be derived.
| Time (minutes) | Reactant A Concentration (M) | Product B Concentration (M) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 20 | 0.50 | 0.50 |
| 30 | 0.25 | 0.75 |
| 40 | 0.10 | 0.90 |
| 50 | <0.01 | >0.99 |
Future Research Directions and Unexplored Avenues for Ethyl 2 3 Piperidinylidene Acetate Chemistry
Development of Novel Stereoselective Methodologies for Functionalization
The control of stereochemistry is paramount in the synthesis of bioactive molecules. For ethyl 2-(3-piperidinylidene)acetate, the development of novel stereoselective functionalization methods is a critical frontier. The exocyclic alkene and the adjacent piperidine (B6355638) ring offer multiple sites for stereocontrolled transformations.
Future efforts could focus on:
Asymmetric Hydrogenation: Developing catalysts for the enantioselective hydrogenation of the C=C double bond to generate chiral ethyl 2-(piperidin-3-yl)acetate. This would provide access to either (R) or (S) enantiomers, which are valuable precursors in medicinal chemistry.
Stereoselective Additions: Exploring conjugate additions of various nucleophiles to the α,β-unsaturated ester system. The use of chiral catalysts or auxiliaries could enable the diastereoselective and enantioselective introduction of new substituents at the C2 position of the acetate (B1210297) moiety or the C3 position of the piperidine ring.
C-H Functionalization: Investigating site-selective and stereoselective C-H functionalization at the C2, C4, C5, and C6 positions of the piperidine ring. Research into rhodium-catalyzed C-H insertion reactions on N-protected piperidines has shown promise for achieving high diastereoselectivity and enantioselectivity at the C2 position. nih.gov Adapting these methods to the piperidinylidene acetate scaffold could provide direct routes to complex, poly-substituted piperidines.
A key challenge will be controlling the regioselectivity and stereoselectivity of these transformations, given the multiple reactive sites within the molecule.
Exploration of New and Sustainable Catalytic Systems
The advancement of synthetic methodologies for this compound is intrinsically linked to the discovery of new and more efficient catalytic systems. While classic methods may be employed, future research should prioritize catalysts that are sustainable, cost-effective, and highly selective.
Promising areas for exploration include:
Earth-Abundant Metal Catalysis: Moving beyond precious metal catalysts like rhodium and palladium, research into catalysts based on iron, cobalt, or nickel for C-H arylation and cross-coupling reactions could offer more sustainable alternatives. uni-muenchen.de
Organocatalysis: Employing small organic molecules as catalysts for stereoselective additions and functionalizations. Chiral amines, phosphoric acids, or thioureas could be investigated to catalyze reactions on the piperidinylidene system, avoiding the cost and toxicity associated with metal catalysts.
Dual Catalysis: Combining two different catalytic cycles (e.g., photoredox catalysis with metal or organocatalysis) to enable novel transformations that are not possible with a single catalyst. This could open pathways for complex functionalizations under mild reaction conditions.
The table below outlines potential catalytic systems for future investigation.
| Catalytic Approach | Target Transformation | Potential Catalysts | Rationale |
| Asymmetric Hydrogenation | Reduction of C=C bond | Rhodium, Ruthenium, or Iridium complexes with chiral phosphine (B1218219) ligands | Established for high enantioselectivity in similar systems. |
| C-H Functionalization | Direct introduction of aryl/alkyl groups | Dirhodium(II) carboxylates (e.g., Rh₂(R-TCPTAD)₄) nih.gov | Proven efficacy in stereoselective C-H insertion on piperidines. nih.gov |
| Conjugate Addition | Addition of nucleophiles | Chiral organocatalysts (e.g., prolinol derivatives) | Metal-free, green approach to creating stereocenters. |
| Cross-Coupling | Synthesis of substituted derivatives | Nickel or Iron-based catalysts uni-muenchen.de | Sustainable and cost-effective alternative to palladium. |
Green Chemistry Innovations in Synthetic Routes and Transformations
Adopting the principles of green chemistry is essential for modern synthetic chemistry. Future research on this compound should aim to develop more environmentally benign synthetic routes and transformations.
Key areas for innovation include:
Bio-based Feedstocks: Investigating the synthesis of the piperidine core from renewable resources rather than petrochemical sources. patsnap.com
Solvent Minimization and Replacement: Developing synthetic procedures in greener solvents, such as water, ethanol (B145695), or supercritical CO₂, or under solvent-free conditions. The use of ethyl acetate itself is often considered a step toward greener chemistry due to its relatively low toxicity and biodegradability. patsnap.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This includes exploring catalytic cycles with high turnover numbers and reactions that minimize the formation of stoichiometric byproducts. The phosphonate (B1237965) carbanion method, for instance, is a high-yield approach that complements the Wittig reaction for creating the exocyclic double bond. orgsyn.org
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating.
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. An integrated approach combining experimental studies with computational modeling will be instrumental.
Future research should focus on:
Kinetic Studies: Performing kinetic analysis of catalytic reactions to elucidate rate laws and identify rate-determining steps. This information is vital for optimizing reaction conditions and catalyst performance.
In-situ Spectroscopy: Using techniques like NMR and IR spectroscopy to monitor reactions in real-time, allowing for the identification of transient intermediates and catalyst resting states.
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and catalyst-substrate interactions. This can provide insights into the origins of stereoselectivity and regioselectivity observed in reactions, such as the C-H functionalization of the piperidine ring. nih.gov
By combining these approaches, researchers can build predictive models that accelerate the discovery of new reactions and catalysts.
Design of Novel Scaffolds Incorporating the Piperidinylidene Acetate Moiety
This compound is not just a target molecule but also a versatile starting material for the synthesis of more complex and potentially bioactive scaffolds. Its structure serves as a valuable building block for creating diverse chemical entities. chemimpex.com
Future directions in scaffold design could include:
Domino and Tandem Reactions: Designing multi-step reactions that proceed in a single pot from this compound to rapidly build molecular complexity. For instance, a conjugate addition followed by an intramolecular cyclization could lead to novel bicyclic or spirocyclic systems.
Synthesis of Heterocyclic Hybrids: Using the piperidinylidene acetate core to construct fused heterocyclic systems. For example, downstream products such as ethyl 3-methyl-5,6,7,8-tetrahydroindolizine-1-carboxylate have been synthesized from related piperidine precursors. chemsrc.com The reactivity of the enamine-like system could be exploited to react with electrophilic partners to form new rings, such as pyridines or pyrimidines.
Library Synthesis for Drug Discovery: Leveraging the functional handles of the molecule to generate libraries of diverse compounds for high-throughput screening. The ester can be hydrolyzed or converted to an amide, while the piperidine nitrogen and the double bond offer sites for further diversification.
The table below lists potential novel scaffolds that could be accessed from this starting material.
| Scaffold Type | Synthetic Strategy | Potential Application Area |
| Substituted Indolizines | Intramolecular cyclization reactions chemsrc.com | Medicinal Chemistry |
| Spirocyclic Piperidines | Spiro-annulation reactions at the C3 position | Novel drug discovery cores |
| Fused Pyrimidines | Condensation reactions with dinucleophiles | Materials science, pharmaceuticals |
| Chiral Piperidines | Asymmetric reduction and functionalization | Chiral ligands, bioactive molecules |
By pursuing these research avenues, the scientific community can significantly expand the utility of this compound, paving the way for new discoveries in catalysis, synthetic methodology, and medicinal chemistry.
Q & A
Q. What are the common synthetic routes for ethyl 2-(3-piperidinylidene)acetate, and how are reaction conditions optimized?
this compound is typically synthesized via condensation reactions between piperidine derivatives and ethyl acetoacetate precursors. Key steps include:
- Acid-catalyzed esterification : Reacting 3-piperidinylidene acetic acid with ethanol under acidic conditions (e.g., H₂SO₄) at reflux temperatures .
- Nucleophilic substitution : Using ethyl chloroformate and sodium cyanide to introduce the cyano group, followed by cyclization to form the piperidinylidene moiety .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
| Key Reaction Parameters |
|---|
| Temperature: 60–80°C |
| Catalyst: H₂SO₄ or p-toluenesulfonic acid |
| Solvent: Anhydrous ethanol or THF |
| Yield Optimization: pH control (6–7) and inert atmosphere (N₂/Ar) |
Q. How is the structure of this compound characterized experimentally?
Structural confirmation relies on:
- X-ray crystallography : SHELXL refinement (monoclinic space groups, R-factor < 0.05) for bond-length/angle validation .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester OCH₂), and δ 2.5–3.0 ppm (piperidinylidene protons) .
- IR : Strong C=O stretch at 1730–1750 cm⁻¹ and C=N absorption at 1600–1650 cm⁻¹ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from:
- Stereochemical heterogeneity : Enantiomers (R/S configurations) exhibit differential binding to targets like G-protein-coupled receptors. Resolution via chiral HPLC (e.g., Chiralpak® AD-H column) .
- Assay variability : Standardize protocols (e.g., fixed pH 7.4 buffer, 37°C incubation) and use internal controls (e.g., cisplatin for cytotoxicity assays) .
- Computational validation : Molecular docking (AutoDock Vina) to compare ligand-receptor interactions across studies .
Q. What methodological challenges arise in analyzing the reaction mechanism of this compound formation?
Mechanistic studies face:
- Intermediate instability : Trapping transient species (e.g., enolate anions) using low-temperature NMR (−40°C in CD₃OD/D₂O) .
- Regioselectivity : Competing pathways (e.g., keto-enol tautomerism) monitored via isotopic labeling (¹⁸O in ester groups) .
- Kinetic vs. thermodynamic control : Varying reaction durations (2–24 hrs) and DFT calculations (Gaussian 16) to map energy barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
